REACTION_CXSMILES
|
FC(F)(F)S([O-])(=O)=O.[N:9]1([S:14]([N:17]2[CH:21]=[CH:20][NH+:19](C)[CH2:18]2)(=[O:16])=[O:15])[CH:13]=[CH:12]N=[CH:10]1.N1CC[O:26][CH2:25]C1>C(#N)C>[N:17]1([S:14]([N:9]2[CH2:13][CH2:12][O:26][CH2:25][CH2:10]2)(=[O:16])=[O:15])[CH:21]=[CH:20][N:19]=[CH:18]1 |f:0.1|
|
Name
|
3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.N1(C=NC=C1)S(=O)(=O)N1C[NH+](C=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)S(=O)(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |